molecular formula C3H7ClN2OS B14164988 Acetyl isothiouronium chloride CAS No. 63679-61-8

Acetyl isothiouronium chloride

Cat. No.: B14164988
CAS No.: 63679-61-8
M. Wt: 154.62 g/mol
InChI Key: AZFOLRQLXUCGJZ-UHFFFAOYSA-N
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Description

Acetyl isothiouronium chloride is a chemical compound that belongs to the class of isothiouronium salts. These compounds are known for their ability to form strong hydrogen bonds, making them useful in various chemical reactions and applications. This compound is particularly interesting due to its unique structure and reactivity, which allows it to participate in a wide range of chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetyl isothiouronium chloride typically involves the reaction of thiourea with acetyl chloride. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux. The product is then isolated by filtration and purified by recrystallization. The general reaction scheme is as follows:

Thiourea+Acetyl chlorideAcetyl isothiouronium chloride\text{Thiourea} + \text{Acetyl chloride} \rightarrow \text{this compound} Thiourea+Acetyl chloride→Acetyl isothiouronium chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and concentration, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Acetyl isothiouronium chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted isothiouronium salts.

Scientific Research Applications

Acetyl isothiouronium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form strong hydrogen bonds.

    Industry: It is used in the production of polymers, adhesives, and other materials that require strong hydrogen bonding interactions.

Mechanism of Action

The mechanism by which acetyl isothiouronium chloride exerts its effects involves the formation of strong hydrogen bonds with target molecules. This interaction can stabilize transition states in chemical reactions, making it a valuable catalyst in various processes. The molecular targets and pathways involved include:

    Enzyme active sites: It can bind to enzymes and alter their activity.

    Protein-protein interactions: It can disrupt or stabilize interactions between proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A precursor to acetyl isothiouronium chloride, known for its ability to form strong hydrogen bonds.

    S-Benzyl isothiouronium chloride: Another isothiouronium salt with similar reactivity but different substituents.

    Acetyl chloride: Used in the synthesis of this compound, known for its reactivity with nucleophiles.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form strong hydrogen bonds makes it particularly valuable in applications that require precise control of molecular interactions.

Properties

CAS No.

63679-61-8

Molecular Formula

C3H7ClN2OS

Molecular Weight

154.62 g/mol

IUPAC Name

S-carbamimidoyl ethanethioate;hydrochloride

InChI

InChI=1S/C3H6N2OS.ClH/c1-2(6)7-3(4)5;/h1H3,(H3,4,5);1H

InChI Key

AZFOLRQLXUCGJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(=N)N.Cl

Origin of Product

United States

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